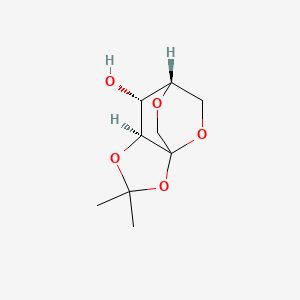
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of fructose, specifically a fructopyranose, which means it has a six-membered ring structure. This compound is often used as a building block in organic synthesis and has applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose typically involves the protection of the hydroxyl groups in fructose. One common method is the use of acetone and an acid catalyst to form the isopropylidene derivative. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学研究应用
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
作用机制
The mechanism of action of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-ribofuranose
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-glucopyranose
Uniqueness
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is unique due to its specific structure and the presence of the isopropylidene group, which provides stability and reactivity that can be leveraged in various synthetic applications. Its six-membered ring structure also distinguishes it from other similar compounds, which may have different ring sizes or substituents .
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
(5S,6R,7S)-3,3-dimethyl-2,4,8,10-tetraoxatricyclo[5.2.2.01,5]undecan-6-ol |
InChI |
InChI=1S/C9H14O5/c1-8(2)13-7-6(10)5-3-12-9(7,14-8)4-11-5/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-,9?/m0/s1 |
InChI 键 |
GMJISJZEUCYDHR-WPRFRAJKSA-N |
手性 SMILES |
CC1(O[C@H]2[C@@H]([C@@H]3COC2(O1)CO3)O)C |
规范 SMILES |
CC1(OC2C(C3COC2(O1)CO3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


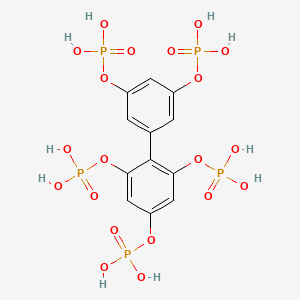
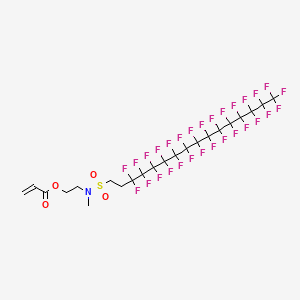
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
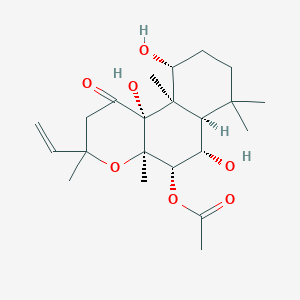

![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
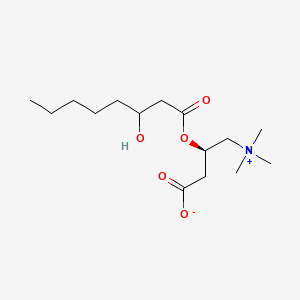

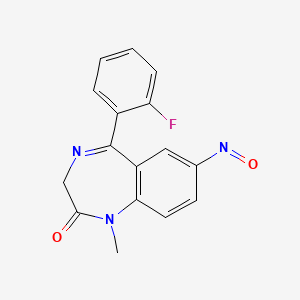
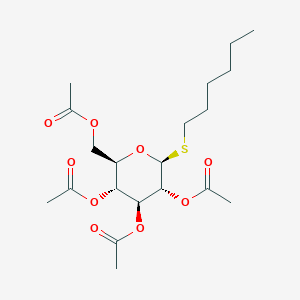
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
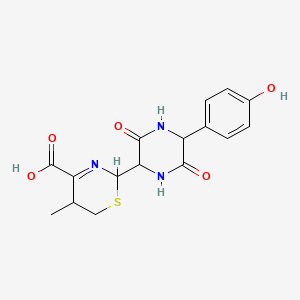

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
